molecular formula C12H16ClN3 B15215005 2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine CAS No. 89018-42-8

2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine

Cat. No.: B15215005
CAS No.: 89018-42-8
M. Wt: 237.73 g/mol
InChI Key: JUUHDQSQIJYLSZ-UHFFFAOYSA-N
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Description

2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of chlorine, isobutyl, and dimethyl groups in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-chloro-4,6-dimethylpyrimidine with isobutylamine under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine atom and the imidazo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine
  • 8-Isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine
  • 2-Chloro-8-isobutylimidazo[1,5-a]pyrimidine

Uniqueness

2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine is unique due to the combination of chlorine, isobutyl, and dimethyl groups, which confer specific chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

89018-42-8

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

2-chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine

InChI

InChI=1S/C12H16ClN3/c1-7(2)5-10-12-15-11(13)6-8(3)16(12)9(4)14-10/h6-7H,5H2,1-4H3

InChI Key

JUUHDQSQIJYLSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(N=C(N12)C)CC(C)C)Cl

Origin of Product

United States

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